1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ efficient and scalable processes to ensure high yields and purity.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as FeCl3 under aerobic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Cyclization: Intramolecular cyclization reactions can be catalyzed by copper (II) oxide nanoparticles in DMSO under air.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzoxazole derivatives, such as:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
4-(1,3-Benzoxazol-2-yl)aniline: Used in the synthesis of azo dyes and other functional materials.
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
222313-83-9 |
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Molecular Formula |
C9H4F3NO2 |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H |
InChI Key |
YOPBAONCSWRSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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